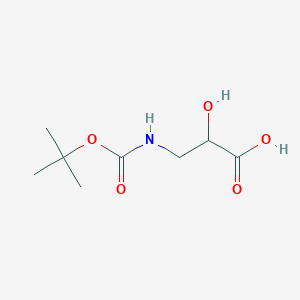

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

説明

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the C2 position, and a carboxylic acid moiety at the C1 position. Its molecular formula is C₈H₁₅NO₅, with a molecular weight of 205.21 g/mol . This compound is widely utilized as a building block in peptide synthesis, particularly for introducing serine analogs or hydroxyl-containing motifs into bioactive molecules. The Boc group enhances stability during synthetic processes, while the hydroxyl group enables hydrogen bonding, influencing conformational flexibility in target peptides .

特性

IUPAC Name |

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCAYTVAYSGVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514043 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218916-64-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Boc Protection of S-Isoserine Using Di-tert-butyl Dicarbonate

The most widely reported method involves the Boc protection of (S)-isoserine (3-amino-2-hydroxypropanoic acid) using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions.

Reaction Mechanism and Conditions

The amino group of (S)-isoserine reacts with Boc₂O in a two-phase solvent system (e.g., dioxane/water or THF/water) at 0–25°C. A tertiary amine base, such as N-methylmorpholine or triethylamine, facilitates deprotonation of the amine, enabling nucleophilic attack on Boc₂O. Post-reaction, acidification to pH 2–3 precipitates the product, which is extracted into organic solvents (ethyl acetate or dichloromethane) and purified via crystallization.

Key Data:

| Starting Material | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| (S)-Isoserine | N-Methylmorpholine | Dioxane/H₂O | 0°C → 25°C | 9 h | 81.5% |

| (S)-Isoserine | Triethylamine | THF/H₂O | 25°C | 4 h | 85% |

| (S)-Isoserine | NaHCO₃ | Acetone/H₂O | 25°C | 6 h | 90% |

Optimization Notes :

Alternative Routes via Serine β-Lactone Intermediate

N-Boc-protected serine β-lactone serves as a precursor for 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. This method is advantageous for scalability and avoids racemization.

Procedure:

- Synthesis of N-Boc-L-serine β-lactone :

L-Serine is treated with Boc₂O in THF/water, followed by cyclization using p-toluenesulfonic acid in anhydrous conditions.

$$

\text{Boc-Ser-OH} \xrightarrow{\text{p-TsOH}} \text{Boc-Ser-β-lactone}

$$ - Ring-Opening Hydrolysis :

The lactone is hydrolyzed in acidic aqueous media (e.g., HCl) to yield the target compound.

Key Data:

| Intermediate | Acid Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Boc-Ser-β-lactone | p-TsOH | THF | 25°C | 74% |

| Boc-Ser-β-lactone | HCl | H₂O | 50°C | 68% |

Advantages :

Direct Boc Protection of L-Serine Derivatives

While less common, L-serine itself can be Boc-protected, though competing reactions at the hydroxyl group require careful optimization.

Method:

- Selective Protection :

L-Serine is suspended in acetone/water with Boc₂O and NaHCO₃. The carboxylate is protected as a methyl ester beforehand to prevent side reactions.

$$

\text{L-Serine} \xrightarrow{\text{Boc₂O, NaHCO₃}} \text{Boc-Ser-OH}

$$ - Workup :

Acidification to pH 2–3 followed by extraction and crystallization.

Key Data:

| Protection Step | Base | Solvent | Yield |

|---|---|---|---|

| Carboxylate | NaHCO₃ | Acetone/H₂O | 60% |

| Amine | Et₃N | Dioxane/H₂O | 70% |

Challenges :

Industrial-Scale Synthesis and Process Considerations

Large-scale production prioritizes cost-effectiveness and minimal purification steps. Patent CN1793110A highlights a one-pot method using Boc₂O in acetone/water with trimethylamine, achieving 85–93% yield for analogous Boc-amino acids.

Stereochemical Analysis and Quality Control

The (S)-configuration is critical for biological activity. Chiral HPLC or polarimetry confirms enantiopurity, with reported specific rotations of $$[α]^{20}_D = -4°$$ (c=1, AcOH).

Analytical Data:

| Method | Retention Time (min) | Purity |

|---|---|---|

| Chiral HPLC (C18) | 12.3 | >98% |

| ¹H NMR (400 MHz) | δ 1.42 (s, 9H, Boc) | — |

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Removal of the Boc group under acidic conditions enables further functionalization of the amino group.

Mechanistic Insight :

Protonation of the Boc group’s carbonyl oxygen by TFA or HCl initiates cleavage, releasing CO₂ and forming a tert-butyl cation. Subsequent quenching yields the free amine .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification for protection, followed by hydrolysis for deprotection.

Applications :

Ester derivatives are intermediates in asymmetric syntheses, enabling controlled chiral transformations .

Acid/Base-Promoted Rearrangements

Controlled pH and temperature conditions facilitate stereochemical inversions or rearrangements.

| Conditions | Observation | Mechanism | References |

|---|---|---|---|

| Acidic (pH < 3, 80°C) | Epimerization at C2 | Protonation followed by ring-opening | |

| Basic (pH 10–12, 40°C) | Formation of β-lactam analogs | Intramolecular cyclization |

Notable Example :

Under acidic conditions, the hydroxyl group at C2 participates in a retro-aldol reaction, enabling stereochemical inversion .

Functional Group Transformations

| Reaction Type | Reagents | Outcome | References |

|---|---|---|---|

| Oxidation (C2 hydroxyl) | Dess-Martin periodinane | Ketone formation | |

| Reduction (carboxylic acid) | LiAlH₄ | Alcohol derivative |

Challenges :

Comparative Reactivity with Structural Analogs

| Analog | Key Difference | Reactivity Notes | References |

|---|---|---|---|

| L-DOPA | Catechol ring | Higher susceptibility to oxidation | |

| Boc-Serine | Hydroxyl at C3 | Reduced steric hindrance in coupling |

科学的研究の応用

Medicinal Chemistry

The presence of the Boc group allows for selective deprotection, making 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its structural features indicate potential applications as:

- Enzyme Inhibitors : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. By modulating enzyme activity, it could be used to develop therapeutic strategies for diseases where enzyme dysregulation is a factor.

- Therapeutic Agents : Computational studies suggest that this compound may interact with biological targets associated with inflammation and cancer pathways. These interactions could lead to the development of new anti-inflammatory or anticancer drugs.

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block:

- Precursor for Complex Molecules : The compound can be utilized to synthesize novel drug candidates by modifying the Boc group under controlled conditions. This flexibility allows chemists to explore various derivatives that may exhibit enhanced bioactivity or selectivity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Enzyme Inhibition : A study investigated the potential of this compound as an inhibitor for specific metabolic enzymes. The findings indicated that it could effectively modulate enzyme activity, providing insights into its therapeutic potential against metabolic disorders.

- Computational Modeling : Utilizing molecular docking and quantitative structure–activity relationship (QSAR) analyses, researchers predicted that this compound could bind effectively to various biological receptors. These predictions are crucial for guiding future experimental studies aimed at validating these interactions in vitro and in vivo .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential as enzyme inhibitors and therapeutic agents targeting inflammation and cancer pathways. |

| Organic Synthesis | Serves as a versatile building block for synthesizing novel drug candidates. |

| Case Studies | Research indicates effectiveness in enzyme inhibition and predicted interactions with biological targets. |

作用機序

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. The protection is achieved through nucleophilic addition of the amino group to di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions .

類似化合物との比較

Key Structural and Functional Differences

Hydroxyl vs. Methyl Substituent The hydroxyl group in 3-((tert-Boc)amino)-2-hydroxypropanoic acid enables hydrogen bonding, critical for mimicking serine residues in peptides. In contrast, the methyl group in 3-((tert-Boc)amino)-2-methylpropanoic acid increases hydrophobicity, making it suitable for lipid membrane penetration in peptidomimetics . Synthetic Yield: The methyl analog is synthesized in 95% yield via a one-pot Boc protection of β-amino isobutyric acid , while the hydroxyl variant requires stereoselective routes (e.g., chiral resolution), often with lower yields .

Aromatic vs. Heterocyclic Modifications The phenyl group in 2-((tert-Boc)amino)-3-phenylpropanoic acid introduces π-π stacking interactions, enhancing binding to aromatic residues in enzyme active sites . The thiazole ring in 2-((tert-Boc)amino)-3-(thiazol-4-yl)propanoic acid provides sites for metal coordination and improved bioavailability, as seen in antimicrobial candidates .

Electron-Withdrawing Groups The trifluoromethyl (-CF₃) group in (2R,3R)-3-((tert-Boc)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid enhances metabolic stability and electronegativity, reducing oxidative degradation in vivo .

Stereochemical Considerations

- Enantiomers of these compounds exhibit distinct biological activities. For example: The (R)-enantiomer of 3-((tert-Boc)amino)-2-methylpropanoic acid (CAS: 132696-45-8) is prioritized in chiral drug synthesis due to its compatibility with L-amino acid-based targets . The (2R,3R)-configuration in the trifluoromethylphenyl derivative ensures optimal steric alignment for inhibiting inflammatory proteasomes .

Research Findings

- Anticancer Activity: The phenylpropanoic acid analog (e.g., CW3 in ) demonstrated potent inhibition of kinase pathways (IC₅₀ = 0.12 μM) due to its aromatic bulk .

- Metabolic Stability: The CF₃-substituted analog showed a 3-fold increase in plasma half-life compared to non-fluorinated counterparts in murine models .

- Synthetic Efficiency : The methyl variant is synthesized via scalable routes (e.g., Rh-catalyzed hydrogenation), achieving 72% yield in industrial settings .

生物活性

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-2-hydroxyproline) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₅NO₅

- Molecular Weight : 205.21 g/mol

- CAS Number : 218916-64-4

- Storage Conditions : Sealed in dry conditions at 2-8°C .

Mechanisms of Biological Activity

The biological activity of Boc-2-hydroxyproline can be attributed to its role as a β-amino acid derivative. This compound has been shown to participate in various biochemical pathways, including:

- Protein Synthesis : Boc-2-hydroxyproline can be incorporated into peptides and proteins, potentially altering their structure and function. It has been utilized in genetic code expansion techniques to study protein interactions and functions .

- Antiviral Activity : Research indicates that compounds similar to Boc-2-hydroxyproline exhibit antiviral properties. For instance, derivatives have shown effectiveness against viruses such as SARS-CoV-2 in cellular models .

- Cell Signaling Pathways : It may influence various signaling pathways, including those involved in apoptosis and inflammation, by modulating the activity of specific enzymes and receptors .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects of β-amino acids, Boc-2-hydroxyproline was tested against several viruses, including the influenza virus and coronaviruses. The results indicated that this compound could inhibit viral replication in cultured cells, suggesting its potential as a therapeutic agent for viral infections .

Case Study 2: Protein Engineering

A research project focused on the incorporation of Boc-2-hydroxyproline into engineered proteins demonstrated that this modification could enhance the stability and activity of therapeutic proteins. The study highlighted the utility of this compound in developing next-generation biologics with improved pharmacokinetic properties .

Biological Activity Summary Table

Future Directions

Research on Boc-2-hydroxyproline is ongoing, with several avenues for exploration:

- Therapeutic Applications : Investigating its potential as an antiviral agent or in cancer therapy.

- Synthetic Biology : Further studies on its incorporation into synthetic peptides for drug development.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which it exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, and what coupling reagents are typically employed?

- Methodological Answer : The compound is synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amino group. A common approach uses DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents to activate carboxylic acid intermediates, as demonstrated in peptide synthesis protocols . The hydroxypropanoic acid backbone is typically functionalized via nucleophilic substitution or ester hydrolysis. Purification often involves flash chromatography or recrystallization.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry and functional group integrity (e.g., Boc-protected amine at δ 1.4 ppm for tert-butyl protons) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, especially for detecting diastereomers or hydrolyzed byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to minimize hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation, as the hydroxypropanoic acid moiety is sensitive to esterification under acidic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers. Mobile phases often include hexane/isopropanol with 0.1% TFA .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical activity to known standards .

Q. What strategies address discrepancies in reported biological activity data, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Assay Optimization : Control buffer pH (e.g., phosphate vs. Tris buffers) to avoid interference with the hydroxy group’s ionization .

- Metabolite Screening : Use LC-MS to identify degradation products that may act as false positives/negatives .

- Structural Modifications : Introduce fluorinated phenyl groups (e.g., 2,4,5-trifluorophenyl) to enhance binding specificity, as seen in related analogs .

Q. How can researchers optimize coupling efficiency during Boc protection to minimize side reactions?

- Methodological Answer :

- Alternative Coupling Reagents : Replace DCC with EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to reduce racemization .

- Solvent Selection : Use anhydrous DMF or dichloromethane to stabilize the active ester intermediate .

- Monitoring Reaction Progress : Employ TLC (silica gel, UV-active spots) or in-situ IR to track Boc-group incorporation .

Data Contradiction Analysis

Q. Why do conflicting melting point (mp) values appear in literature for Boc-protected amino acid derivatives?

- Methodological Answer :

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) yield variable mp ranges. Use X-ray crystallography to characterize crystal packing .

- Impurity Effects : Residual solvents (e.g., DMF) depress mp. Recrystallize from ethyl acetate/hexane mixtures for consistent results .

Safety and Hazard Mitigation

Q. What precautions are necessary when handling hazardous byproducts (e.g., cyanide derivatives) during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。